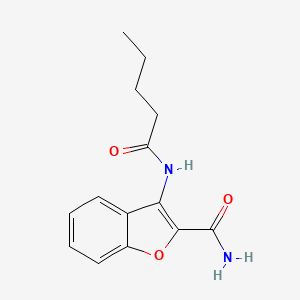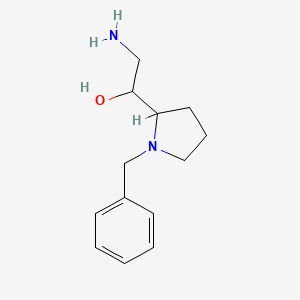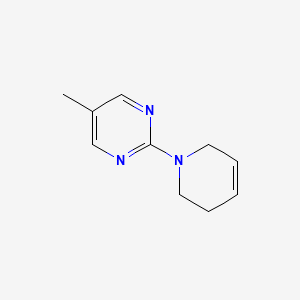
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-142633 and is a pyrimidine derivative.
作用机制
The mechanism of action of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and reduction in oxidative stress and inflammation. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the compound has low toxicity and good solubility, making it easy to work with. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
未来方向
There are many potential future directions for research on 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine. Some possible areas of investigation include:
- Further studies on the compound's potential as a cancer treatment, including clinical trials in humans.
- Investigation of the compound's potential as an antioxidant and anti-inflammatory agent in the treatment of other diseases, such as Alzheimer's and Parkinson's.
- Exploration of the compound's potential as a diagnostic tool for cancer and other diseases.
- Investigation of the compound's potential as a tool for studying the mechanisms of cell growth, proliferation, and apoptosis.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its high purity, stability, and low toxicity make it an attractive candidate for further investigation as a potential treatment for cancer and other diseases. Additionally, the compound's antioxidant and anti-inflammatory properties may have broader applications in the treatment of other diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in various fields of scientific research.
合成方法
The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine involves the reaction of 2,4-diamino-5-methylpyrimidine with 3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. The reaction is carried out under mild conditions and results in the formation of the desired compound with high yield and purity.
科学研究应用
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine has a wide range of potential applications in the field of scientific research. It has been studied extensively for its use as a pharmaceutical agent, specifically as a potential treatment for cancer and other diseases. The compound has also been investigated for its antioxidant and anti-inflammatory properties.
属性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-7-11-10(12-8-9)13-5-3-2-4-6-13/h2-3,7-8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDHLYPFPUIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

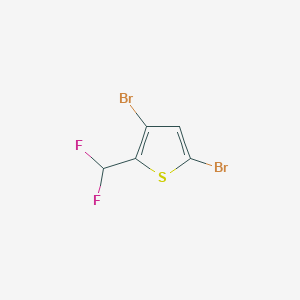
![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

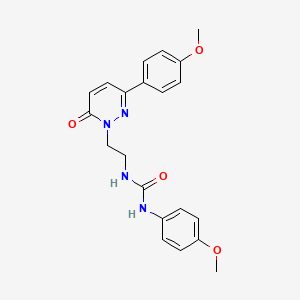
![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
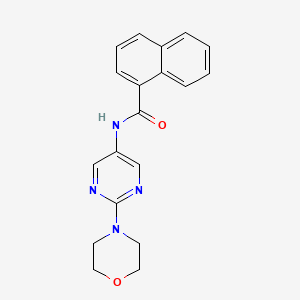
![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)
